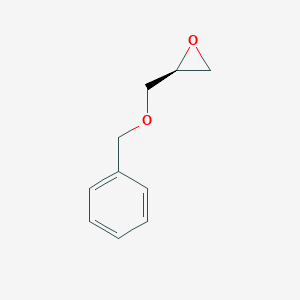

(S)-(+)-Éther benzylique de glycidyle

Vue d'ensemble

Description

Benzyl (S)-(+)-Glycidyl Ether is an organic compound that belongs to the class of glycidyl ethers It is characterized by the presence of a benzyl group attached to a glycidyl ether moiety

Applications De Recherche Scientifique

Benzyl (S)-(+)-Glycidyl Ether has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.

Industry: Benzyl (S)-(+)-Glycidyl Ether is employed in the production of resins, adhesives, and coatings due to its reactive glycidyl group

Mécanisme D'action

Target of Action

The primary target of (S)-(+)-Benzyl glycidyl ether is the epoxy group in the compound . This group is reactive and can undergo various chemical reactions, making it a key player in the compound’s mechanism of action .

Mode of Action

(S)-(+)-Benzyl glycidyl ether interacts with its targets through a process known as polymerization . This involves the reaction of the epoxy group with a catalyst, such as BF3–H2O, to form oligodiols . The polymerization reaction takes place on an active center of a certain type, leading to the formation of linear products with terminal OH groups .

Biochemical Pathways

The polymerization of (S)-(+)-Benzyl glycidyl ether affects the formation of oligoetherdiols . These compounds have functional groups in the polymer chain and can be considered as polyfunctional crosslinking agents . They are also used for carrying out reactions of polymer-analogous transformation along the functional groups of the polymer chain to create materials with a new set of properties .

Result of Action

The polymerization of (S)-(+)-Benzyl glycidyl ether results in the formation of oligodiols . These compounds are unstable at room temperature and transition from a viscous to a glassy state . The glass transition process is accompanied by the disappearance of the double bond with the retention of hydroxyl groups .

Action Environment

The action of (S)-(+)-Benzyl glycidyl ether is influenced by environmental factors such as temperature and the presence of a catalyst . For example, the polymerization reaction is carried out at room temperature . Additionally, the BF3–H2O catalytic system is used to facilitate the reaction .

Analyse Biochimique

Biochemical Properties

(S)-(+)-Benzyl glycidyl ether is involved in several biochemical reactions. It is known to participate in the polymerization of allyl glycidyl ether (AGE) under the action of the BF3–H2O catalytic system . This reaction produces oligodiols with the polydispersity not exceeding 1.1 . The (S)-(+)-Benzyl glycidyl ether, in this case, interacts with the catalyst and the monomer AGE to facilitate the polymerization process .

Molecular Mechanism

The molecular mechanism of (S)-(+)-Benzyl glycidyl ether primarily involves its participation in polymerization reactions. It reacts with other compounds under the influence of a catalyst, leading to the formation of new bonds and the creation of larger molecules or polymers . The exact nature of these reactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, depends on the specific reaction conditions and the other compounds involved.

Metabolic Pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The most common method for synthesizing Benzyl (S)-(+)-Glycidyl Ether is through the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. The reaction conditions often involve the use of solvents like acetonitrile or methanol, which can influence the regioselectivity of the reaction .

Industrial Production Methods: Industrial production of Benzyl (S)-(+)-Glycidyl Ether often involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side reactions and by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl (S)-(+)-Glycidyl Ether undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzyl glycidyl ether derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions are common, where the glycidyl ether moiety can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkoxides, halides.

Major Products: The major products formed from these reactions include various benzyl glycidyl ether derivatives, alcohols, and substituted ethers.

Comparaison Avec Des Composés Similaires

Benzyl Glycidyl Ether: Similar in structure but may differ in stereochemistry.

Methylbenzyl Glycidyl Ether: Contains a methyl group in addition to the benzyl group.

Dimethoxylbenzyl Glycidyl Ether: Contains methoxy groups on the benzyl ring.

Uniqueness: Benzyl (S)-(+)-Glycidyl Ether is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. This stereochemistry can be crucial in applications requiring enantioselectivity, such as in the synthesis of chiral pharmaceuticals .

Propriétés

IUPAC Name |

(2S)-2-(phenylmethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYBOILAKBSWFG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167826 | |

| Record name | Oxirane, ((phenylmethoxy)methyl)-, (S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16495-13-9 | |

| Record name | (+)-Benzyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16495-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-O-Benzylglycidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016495139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, ((phenylmethoxy)methyl)-, (S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What are some notable applications of (S)-(+)-Benzyl glycidyl ether in organic synthesis?

A1: (S)-(+)-Benzyl glycidyl ether serves as a key starting material for synthesizing complex molecules. For instance, it plays a crucial role in the synthesis of 4-deoxy-L-hexoses []. Researchers utilize its chirality to control the stereochemistry of the final sugar molecules, which are essential building blocks in carbohydrate chemistry. Additionally, it's employed in synthesizing 7-O-methylnigrosporolide and pestalotioprolide D, naturally occurring macrolides exhibiting cytotoxic activity against various cancer cell lines [].

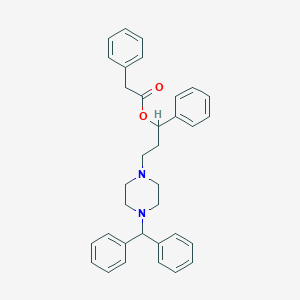

Q2: How does the stereochemistry of (S)-(+)-Benzyl glycidyl ether influence its application in drug synthesis?

A2: The specific example of (S)-(+)-Benzyl glycidyl ether being used to synthesize the optical isomer (R)-(-)-5, a precursor to the enantiomer (R)-(+)-1 of the gastroprokinetic agent mosapride, highlights the importance of stereochemistry in drug development []. By utilizing the (S)-(+)-enantiomer of the glycidyl ether, researchers can selectively synthesize the desired enantiomer of the drug, which may have different pharmacological properties compared to its mirror image.

Q3: Are there any biological applications or studies involving (S)-(+)-Benzyl glycidyl ether?

A3: Yes, research demonstrates the use of Bacillus alcalophilus for the bioresolution of benzyl glycidyl ether []. This process involves the bacteria selectively transforming one enantiomer of the racemic mixture, leaving behind enriched (S)-benzyl glycidyl ether. This highlights the potential of biocatalytic approaches for obtaining enantiopure (S)-(+)-Benzyl glycidyl ether.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)

![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)